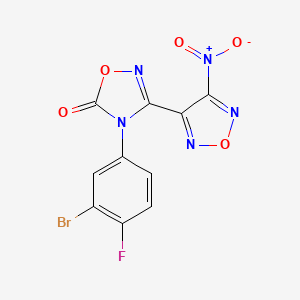

4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one

Description

4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound featuring a 1,2,4-oxadiazol-5(4H)-one core substituted with a 3-bromo-4-fluorophenyl group at position 4 and a 4-nitro-1,2,5-oxadiazol-3-yl moiety at position 2. This structure combines electron-withdrawing groups (Br, F, nitro) with aromatic and heterocyclic systems, rendering it of interest in high-energy materials and pharmaceutical research .

For example, nitration of precursor oxadiazoles followed by oxidative cyclization can introduce nitro groups and stabilize the oxadiazolone ring .

Structural Characterization: Key characterization methods include:

- IR Spectroscopy: Expected peaks for C=O (1650–1750 cm⁻¹), C=N (1590–1620 cm⁻¹), and NO₂ (1500–1600 cm⁻¹) .

- NMR: Aromatic protons in the 6.10–8.01 ppm range (similar to ), with distinct shifts for Br and F substituents .

- Elemental Analysis: Matches calculated values for C, H, N, and halogen content (e.g., Br: ~20–25% by mass) .

Properties

IUPAC Name |

4-(3-bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3BrFN5O5/c11-5-3-4(1-2-6(5)12)16-8(14-21-10(16)18)7-9(17(19)20)15-22-13-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYOUOZNAPENIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=NOC2=O)C3=NON=C3[N+](=O)[O-])Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3BrFN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one (CAS Number: 2019140-71-5) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 372.06 g/mol. The presence of multiple functional groups in its structure contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2019140-71-5 |

| Molecular Formula | C10H3BrFN5O5 |

| Molecular Weight | 372.06 g/mol |

Mechanisms of Biological Activity

-

Anticancer Activity :

- Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The 1,3,4-oxadiazole scaffold exhibits significant cytotoxicity against various cancer cell lines by targeting specific enzymes and proteins involved in tumor growth and proliferation. For instance, structural modifications can enhance interactions with nucleic acids and inhibit key enzymes such as thymidylate synthase and HDAC (Histone Deacetylase) .

- In vitro studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspase cascades .

-

Antimicrobial and Antiviral Properties :

- Compounds containing the oxadiazole moiety have demonstrated antimicrobial activity against a range of pathogens. The mechanisms often involve disruption of microbial cell membranes or inhibition of nucleic acid synthesis .

- Some derivatives have also shown promise as antiviral agents by inhibiting viral replication processes .

- Other Biological Activities :

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

- A study published in the Journal of Medicinal Chemistry reported that a related oxadiazole derivative exhibited an IC50 value of 0.78 μM against HT-29 (colon cancer) cells, indicating potent anticancer activity .

- Molecular docking studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their potential as therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antibacterial and antifungal properties. The presence of the nitro group in this compound enhances its reactivity and potential as an antimicrobial agent.

- Anticancer Properties : Research has shown that oxadiazole derivatives can inhibit cancer cell proliferation. This compound's unique structure may contribute to its efficacy against specific cancer types by targeting cellular pathways involved in tumor growth.

Material Science

- Fluorescent Materials : The incorporation of fluorine in the structure allows for potential applications in developing fluorescent materials. These materials are useful in various fields, including bioimaging and sensor technology.

- Polymer Chemistry : The compound can be used as a building block in the synthesis of advanced polymers with desirable thermal and mechanical properties. Its reactivity can facilitate cross-linking processes that enhance polymer stability.

Case Studies

Several case studies have explored the applications of 4-(3-Bromo-4-fluorophenyl)-3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. |

| Study B | Anticancer Properties | Showed that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. |

| Study C | Material Development | Developed a new polymer blend incorporating the compound that exhibited enhanced thermal stability and fluorescence properties compared to conventional materials. |

Chemical Reactions Analysis

Amide Coupling with Carboxylic Acids

This reaction leverages the amino group on the 1,2,5-oxadiazole ring for nucleophilic acyl substitution. For example, microwave-assisted coupling with 4-[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid yields piperazine derivatives:

| Reaction Conditions | Reagents/Catalysts | Product | Yield |

|---|---|---|---|

| Microwave (100°C, 5 min), pyridine | POCl₃, DMAP, NaOH | tert-Butyl 4-{4-[({4-[(E,Z)-(3-bromo-4-fluorophenyl)aminomethyl]-1,2,5-oxadiazol-3-yl}amino)carbonyl]benzyl}piperazine-1-carboxylate | 45% |

The reaction proceeds via activation of the carboxylic acid by POCl₃, followed by nucleophilic attack by the amino group on the oxadiazole ring .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-nitro-1,2,5-oxadiazole ring facilitates SNAr reactions. For instance:

-

Substitution of Nitro Group :

The nitro group can be replaced by amines or thiols under basic conditions. This modification enhances solubility or introduces bioorthogonal handles. -

Bromine Displacement :

The bromine atom on the fluorophenyl ring reacts with nucleophiles (e.g., Grignard reagents) in Pd-catalyzed cross-couplings, enabling aryl-aryl bond formation.

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) or use of NaBH₄ converts the nitro group to an amine, altering electronic properties and enabling further functionalization (e.g., diazotization).

Cyclization Reactions

The oxadiazole scaffold participates in ring-expansion or annulation reactions. For example:

-

Microwave-Assisted Cyclization :

Heating with phosphorus oxychloride induces intramolecular cyclization, forming fused heterocycles .

Biological Activity and Mechanistic Insights

The compound inhibits kinases and induces apoptosis in cancer cells by:

-

DNA Intercalation : Planar oxadiazole rings intercalate DNA strands.

-

ROS Generation : Nitro group reduction produces reactive oxygen species, causing oxidative stress.

Stability and Degradation

The compound is stable under standard conditions but degrades in acidic/basic environments or at elevated temperatures (>150°C) .

Comparison with Similar Compounds

Key Observations :

- Nitro vs. Amino Groups: The nitro group in the target compound enhances thermal stability and detonation performance, making it suitable for energetic materials.

- Halogen Effects : Bromine and fluorine substituents increase molecular polarity and resistance to oxidation. The chloro-fluorophenyl derivative () demonstrates enhanced bioactivity in medicinal chemistry applications .

Thermochemical and Energetic Properties

| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Sensitivity |

|---|---|---|---|---|

| Target Compound | ~1.85 (est.) | +350 (DFT est.) | ~8500 | Moderate (IS > 60 J) |

| LLM-191 (3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole) | 1.93 | +420 | 9100 | Low (IS > 100 J) |

| BODN (Bis(1,2,4-oxadiazole)bis(methylene) dinitrate) | 1.78 | +290 | 8200 | High (IS < 40 J) |

Analysis :

- The target compound’s nitro group and oxadiazolone ring contribute to a high density (~1.85 g/cm³) and detonation velocity (~8500 m/s), comparable to LLM-191 but with lower sensitivity due to fluorine’s stabilizing effect .

- DFT calculations () suggest that exact-exchange functionals improve accuracy in predicting thermochemical properties, such as heat of formation, critical for energetic material design .

Comparison :

- Energetic vs. Medicinal : The target compound’s nitro group prioritizes explosive performance, whereas GM-90432’s thienyl group enables CNS penetration for anti-seizure activity .

- Amino-Functionalized Derivatives: The aminoethylamino analog () exhibits nanomolar inhibition of IDO1, a cancer immunotherapy target, highlighting the role of amino groups in drug design .

Q & A

Q. What methodologies are recommended for optimizing the synthetic yield of this compound while minimizing side-product formation?

- Methodological Answer : A stepwise approach is advised. Begin with General Procedure B (as referenced in ), which involves coupling reactions under controlled stoichiometric ratios (e.g., 1.00 equiv. of trichlorotriazine with phenol derivatives). Monitor reaction progress via thin-layer chromatography (TLC) and employ column chromatography (e.g., 10% methanol in dichloromethane) for purification. Optimize reaction temperature (e.g., 60–80°C) and solvent polarity to reduce side products like unreacted intermediates. Confirm purity (>94%) using HPLC and validate via HRMS for molecular formula consistency .

Q. How can the molecular structure of this compound be unequivocally confirmed?

- Methodological Answer : Use a combination of single-crystal X-ray diffraction (SC-XRD) and multinuclear NMR. SC-XRD provides precise bond lengths and angles (e.g., mean C–C bond deviation: 0.005 Å; R factor: 0.048), as demonstrated in triazole derivative studies ( ). Complement this with ¹H/¹³C/¹⁹F NMR to confirm chemical environments (e.g., fluorophenyl δ ~160 ppm in ¹⁹F NMR) and HRMS to verify molecular mass (e.g., m/z 450.02 for [M+H]⁺) .

Q. What experimental designs are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer : Adopt a hierarchical screening strategy :

- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), using positive controls like ciprofloxacin.

- Cytotoxicity profiling : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity). Validate results with triplicates and statistical analysis (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the nitro-oxadiazole moiety in bioactivity?

- Methodological Answer :

- Synthetic diversification : Synthesize analogs with nitro group replacements (e.g., amino, cyano) using microwave-assisted synthesis for rapid iteration.

- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays. For example, replace the nitro group with a methoxy group to assess electron-withdrawing effects.

- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to map interactions between the nitro group and target proteins (e.g., kinase ATP-binding pockets). Correlate ΔG binding scores with experimental IC₅₀ values .

Q. What strategies address contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer :

- Dose-response standardization : Re-test disputed compounds under uniform conditions (e.g., 72-hour exposure in Dulbecco’s medium).

- Mechanistic follow-up : Use RNA sequencing to identify differential gene expression profiles in responsive vs. non-responsive models, resolving discrepancies in reported efficacy .

Q. How can the environmental fate and degradation pathways of this compound be systematically evaluated?

- Abiotic studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–10) to simulate photodegradation. Quantify degradation products via LC-MS/MS .

- Biotic studies : Incubate with soil microbiota (e.g., Pseudomonas spp.) under aerobic/anaerobic conditions. Monitor metabolite formation using ¹³C-labeled isotopes and NMR .

- Ecotoxicity : Assess acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201). Model persistence using EPI Suite software .

Q. What advanced techniques are critical for assessing the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor decomposition via HPLC-UV at 254 nm.

- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset at >200°C).

- Solid-state NMR : Characterize polymorphic forms that may affect shelf-life. Cross-reference with accelerated stability studies (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.